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molecular formula C8H12N2O B144736 5-tert-butylpyrimidin-2(1H)-one CAS No. 133271-21-3

5-tert-butylpyrimidin-2(1H)-one

Cat. No. B144736
M. Wt: 152.19 g/mol
InChI Key: RBQAKESKRPTPTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530460B2

Procedure details

200 mL POCl3 and 14 g (0.09 mol) 5-tert-butylpyrimidin-2(1H)-one are heated in a sealed glass ampoule for 3 h at 160° C. The mixture is cooled and the excess
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[N:7][C:8](=O)[NH:9][CH:10]=1)([CH3:4])([CH3:3])[CH3:2].O=P(Cl)(Cl)[Cl:14]>>[C:1]([C:5]1[CH:6]=[N:7][C:8]([Cl:14])=[N:9][CH:10]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=NC(NC1)=O
Name
Quantity
200 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C=1C=NC(=NC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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